molecular formula C13H19ClO5S B3210978 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 108213-17-8

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B3210978
CAS No.: 108213-17-8
M. Wt: 322.81 g/mol
InChI Key: HZLYILJMRHOSLV-UHFFFAOYSA-N
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Description

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a 4-methylbenzenesulfonate group attached to a 2-[2-(2-chloroethoxy)ethoxy]ethyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-[2-(2-chloroethoxy)ethoxy]ethanol and 4-methylbenzenesulfonic acid.

    Oxidation: The ethoxy groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethers, thioethers, or azides.

    Hydrolysis: Products are 2-[2-(2-chloroethoxy)ethoxy]ethanol and 4-methylbenzenesulfonic acid.

    Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxy groups.

Scientific Research Applications

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-chloroethoxy)ethoxy]ethanol: A precursor in the synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate.

    4-methylbenzenesulfonyl chloride: Used in the synthesis of sulfonate esters.

    Bis[2-(2-chloroethoxy)ethyl] ether: Another compound with similar ethoxy and chloroethoxy groups.

Uniqueness

This compound is unique due to its specific combination of a sulfonate group and a 2-[2-(2-chloroethoxy)ethoxy]ethyl chain. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO5S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYILJMRHOSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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